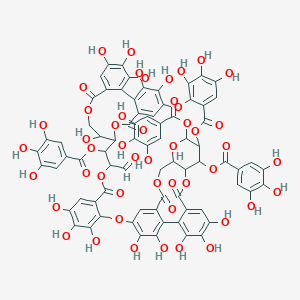

Woodfordin C

Description

Properties

CAS No. |

126347-63-5 |

|---|---|

Molecular Formula |

C75H52O48 |

Molecular Weight |

1721.2 g/mol |

IUPAC Name |

[11-formyl-4,5,6,14,20,21,22,25,26,30,31,32,46,47,48,51,52-heptadecahydroxy-9,17,35,43,55,61-hexaoxo-38,58-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-12-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C75H52O48/c76-13-38-62(119-66(103)16-1-25(77)44(88)26(78)2-16)61-35(87)14-112-69(106)19-7-31(83)47(91)53(97)40(19)43-22(72(109)118-61)12-37(52(96)56(43)100)115-60-24(10-34(86)50(94)58(60)102)74(111)122-65-64(121-67(104)17-3-27(79)45(89)28(80)4-17)63-39(117-75(65)123-68(105)18-5-29(81)46(90)30(82)6-18)15-113-70(107)21-11-36(114-59-23(73(110)116-38)9-33(85)49(93)57(59)101)51(95)55(99)42(21)41-20(71(108)120-63)8-32(84)48(92)54(41)98/h1-13,35,38-39,61-65,75,77-102H,14-15H2 |

InChI Key |

WDXFHUYTXOHJHZ-UHFFFAOYSA-N |

SMILES |

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Canonical SMILES |

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Synonyms |

woodfordin C woodfruticosin |

Origin of Product |

United States |

Elucidation of Chemical Structure and Stereochemistry

Methodological Frameworks for Structural Determination

Application of Advanced Spectroscopic Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the presence of functional groups within a molecule by measuring the absorption or transmittance of infrared light at different frequencies libretexts.orguhcl.edu. The interaction of infrared light with matter causes vibrational excitation of functional groups, producing a spectrum with peaks corresponding to characteristic vibrational frequencies libretexts.org. This technique is widely used in structure elucidation and substance identification, particularly for identifying functional groups in organic molecules uhcl.edulehigh.edunih.gov. While identifying specific functional groups like the carbonyl peak around 1700 cm⁻¹ is straightforward, the fingerprint region (400–1500 cm⁻¹) provides detailed structural information and is useful for compound identification by comparing spectra to databases uhcl.edunih.gov. Although specific IR data for Woodfordin C were not detailed in the search results, IR spectroscopy is generally employed in the characterization of tannins and other organic compounds to confirm the presence of key functional groups such as hydroxyl and carbonyl groups, which are abundant in hydrolyzable tannins like this compound researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorbance of light in the UV and visible regions of the electromagnetic spectrum ijnrd.org. This technique is primarily used for the identification of conjugated systems, unsaturated carbonyl compounds, and aromatic compounds, based on the electronic transitions that occur when molecules absorb UV or visible light onlineorganicchemistrytutor.comscribd.comlibretexts.org. The absorption spectrum produced is distinct for different compounds and can aid in their identification scribd.com. UV-Vis spectroscopy is useful for structure elucidation by providing information about the electronic transitions in molecules and can be used for qualitative analysis by comparing spectra to known references ijnrd.org. For this compound, a hydrolyzable tannin containing multiple aromatic rings and ester linkages, UV-Vis spectroscopy would provide characteristic absorption bands related to the π-π* transitions of the aromatic systems and n-π* transitions of the carbonyl groups. While specific UV-Vis data for this compound were not provided in the search results, the technique is listed as one of the spectroscopic methods used in its characterization ijper.org.

Chemical Derivatization and Degradation Studies

Chemical derivatization involves converting an analyte into a different chemical form (a derivative) to improve its suitability for analysis, such as enhancing chromatographic separation, improving detection sensitivity, or facilitating structural elucidation nih.govjfda-online.comchromatographyonline.com. This is particularly useful for compounds that are not easily analyzed in their original form due to properties like polarity or volatility nih.govjfda-online.com. Derivatization can also provide additional structural information nih.gov. For complex molecules like this compound, chemical derivatization and subsequent degradation studies can break down the large molecule into smaller, more manageable fragments, whose structures can then be determined more easily using spectroscopic methods. This approach helps in understanding how the different units of the tannin are linked together. Partial degradation in hot water has been used in the structure determination of related macrocyclic ellagitannins like oenothein D mdpi.com. While detailed chemical degradation studies specifically on this compound were not extensively described, the use of chemical transformations was mentioned in its structure elucidation colab.ws.

Stereochemical Assignments and Conformational Analysis

Stereochemical assignments are critical for fully defining the structure of a complex molecule like this compound, which contains multiple chiral centers and restricted rotations due to its macrocyclic nature. The absolute configurations of this compound have been established using chemical transformations, including Mosher's method, comparison of experimental and calculated electronic circular dichroism (CD) data, and GIAO NMR chemical shift calculations followed by DP4+ analysis colab.ws. Stereochemical assignments in organic molecules can be challenging, and various NMR-based techniques, such as nuclear Overhauser effect (NOE) and scalar J-coupling constants, provide spatial information to help determine relative configurations nih.gov.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes for Ellagitannins

The biosynthesis of ellagitannins is a branching pathway that builds complex structures from a central glucose core. While the complete pathway to every one of the over 500 known ellagitannins has not been fully elucidated, a generally accepted route from fundamental precursors to monomeric and oligomeric structures has been proposed based on structural relationships and enzymatic studies. utu.fi

The biosynthesis of all hydrolyzable tannins, including gallotannins and ellagitannins, begins with the pivotal precursor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). nih.gov This molecule serves as a branch point. The pathway to gallotannins involves the addition of further galloyl units through depside linkages, whereas the path to ellagitannins involves intramolecular carbon-carbon oxidative coupling between adjacent galloyl groups on the glucose core. researchgate.net

The formation of PGG itself is a multi-step process. It starts with the creation of β-glucogallin (1-O-galloyl-β-D-glucopyranose), which acts as both the initial acceptor molecule and the primary acyl donor for subsequent reactions. nih.govnih.gov A series of position-specific galloylation steps, catalyzed by specific enzymes, sequentially adds galloyl groups to the glucose molecule to yield PGG. nih.govjst.go.jp

The first definitive step in the ellagitannin-specific pathway is the oxidative dehydrogenation of PGG. utu.fi This reaction connects two spatially adjacent galloyl groups (typically at the C-4 and C-6 positions of the glucose) to form a hexahydroxydiphenoyl (HHDP) group. utu.fijst.go.jp The product of this initial cyclization is the monomeric ellagitannin, tellimagrandin II. utu.finih.govworldscientific.com From this key intermediate, a vast array of other monomeric ellagitannins can be formed through further dehydrogenations, such as the conversion of tellimagrandin II to casuarictin. utu.fi Dimeric ellagitannins, the class to which Woodfordin C belongs, are formed through subsequent intermolecular oxidative couplings between two monomeric ellagitannin units. utu.fi

The fundamental building block for all hydrolyzable tannins is gallic acid. Its biosynthesis is directly linked to primary metabolism via the shikimate pathway. nih.govresearchgate.netnih.gov This pathway is a central route in plants, bacteria, and fungi for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide range of phenolic secondary metabolites. nih.govfrontiersin.org

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov Through a series of seven enzymatic reactions, this leads to the intermediate chorismate. nih.gov However, the branch point for gallic acid synthesis occurs earlier in the pathway. The intermediate 3-dehydroshikimate is diverted and converted into gallic acid, a reaction catalyzed by shikimate dehydrogenase. nih.govresearchgate.net

While the phenylpropanoid pathway also originates from the shikimate pathway (utilizing phenylalanine and tyrosine), it primarily leads to the biosynthesis of other classes of polyphenols, such as flavonoids, lignins, and condensed tannins (proanthocyanidins). nih.govstudylib.netresearchgate.net Therefore, hydrolyzable tannins like this compound are direct derivatives of the shikimate pathway, rather than the phenylpropanoid pathway. nih.govresearchgate.net

Enzymatic Transformations in Macrocyclic Tannin Formation

The assembly of complex macrocyclic tannins from simple precursors is governed by a series of specific enzymatic reactions. These enzymes ensure the correct regiochemistry and stereochemistry required for the formation of these intricate natural products.

The key enzymatic steps in the biosynthesis leading to macrocyclic ellagitannins are:

Formation of β-Glucogallin: The initial step is the esterification of D-glucose with gallic acid, catalyzed by a UDP-glucose:gallate glucosyltransferase (UGT), to produce β-glucogallin. mdpi.comnih.gov

Assembly of Pentagalloylglucose (B1669849) (PGG): A series of β-glucogallin-dependent galloyltransferases catalyze the sequential transfer of galloyl groups from donor β-glucogallin molecules to the hydroxyl groups of the glucose acceptor, ultimately forming PGG. nih.gov

Formation of the HHDP Group: The crucial C-C bond formation that defines ellagitannins is an oxidative coupling reaction. A laccase-like phenol (B47542) oxidase has been identified that specifically oxidizes PGG to form the monomeric ellagitannin tellimagrandin II. nih.gov

Intermolecular Coupling and Macrocycle Formation: The formation of dimeric and macrocyclic tannins like this compound requires further oxidative coupling, this time between two monomeric ellagitannin units. Studies have shown that a similar but distinct laccase-like oxidase can catalyze the oxidation of tellimagrandin II to yield the dimeric ellagitannin cornusiin E. nih.gov It is proposed that laccase enzymes mediate these polymerizations through the generation of phenoxy or quinone radicals, which then couple to form complex structures. nih.govfrontiersin.org This enzymatic intermolecular C-O oxidative coupling is the key step in creating the macrocyclic ring system characteristic of this compound.

The table below summarizes the key enzymes involved in the early and critical stages of ellagitannin biosynthesis.

| Enzyme Class | Specific Function | Substrate(s) | Product(s) |

| Glucosyltransferase (UGT) | Catalyzes the initial esterification of glucose. | Gallic acid, UDP-glucose | β-Glucogallin |

| Galloyltransferase | Sequentially adds galloyl groups to the glucose core. | β-Glucogallin (as donor and acceptor) | Di-, tri-, tetra-, and pentagalloylglucose (PGG) |

| Laccase-like Phenol Oxidase | Performs intramolecular C-C oxidative coupling. | Pentagalloylglucose (PGG) | Tellimagrandin II |

| Laccase-like Phenol Oxidase | Performs intermolecular C-O oxidative coupling. | Tellimagrandin II (monomer) | Cornusiin E (dimer) |

Intermediates and Precursor Incorporation Studies

The proposed biosynthetic pathways are supported by studies that identify key intermediates and trace the incorporation of labeled precursors into the final tannin structures. These experiments provide crucial evidence for the sequence of reactions.

The major stable intermediates in the pathway leading to ellagitannins have been well-established. They represent key checkpoints in the biosynthetic route from primary metabolism to complex polyphenols.

| Intermediate | Precursor(s) | Role in Biosynthesis |

| 3-Dehydroshikimate | Phosphoenolpyruvate, Erythrose-4-phosphate | Direct precursor to gallic acid from the shikimate pathway. nih.govresearchgate.net |

| Gallic Acid | 3-Dehydroshikimate | The fundamental phenolic building block of all hydrolyzable tannins. nih.gov |

| β-Glucogallin | Gallic Acid, Glucose | The activated galloyl donor and initial glucose ester in the pathway. nih.gov |

| Pentagalloylglucose (PGG) | β-Glucogallin | The central precursor and branch point for gallotannin and ellagitannin synthesis. utu.firesearchgate.net |

| Tellimagrandin II | Pentagalloylglucose | The first monomeric ellagitannin, containing the signature HHDP group. utu.finih.gov |

Experimental verification of this pathway has been achieved through precursor incorporation studies. Early work utilized cell-free extracts and partially purified enzymes from oak leaves with 14C-radiolabeled gallic acid and UDP-glucose to identify the formation of β-glucogallin and its subsequent galloylation. nih.gov To overcome the challenges of working with complex tannins, an elegant approach was developed to generate [U-14C]pentagalloylglucose through the photoassimilation of 14CO2 by plants. This highly sensitive labeled precursor enabled activity-guided fractionation campaigns that successfully identified the laccase enzyme responsible for the conversion of PGG to tellimagrandin II. nih.gov

More recently, the in planta function of enzymes has been confirmed by injecting isotopically labeled gallic acid into transgenic strawberry plants, demonstrating the role of a specific glycosyltransferase in producing β-glucogallin. nih.gov Furthermore, advanced techniques have been employed to identify highly unstable biosynthetic intermediates. For example, extraction of oak leaves in the presence of a trapping agent (1,2-phenylenediamine) allowed for the isolation and identification of a derivative of an unstable ortho-quinone, providing evidence for a missing intermediate in the degradation and potential biosynthesis of C-glycosidic ellagitannins. nih.gov Such studies are vital for confirming the transient steps that lead to the vast structural diversity of ellagitannins like this compound.

Molecular Mechanisms of Biological Activities

Investigation of Antitumor Modulatory Actions

Woodfordin C has demonstrated notable antitumor activities, which are attributed to a multi-faceted approach at the molecular level. These mechanisms include the direct inhibition of crucial enzymes involved in DNA replication, interference with DNA synthesis, and the induction of programmed cell death in cancerous cells.

A primary mechanism by which this compound exerts its antitumor effect is through the potent inhibition of DNA topoisomerase II (topo-II). nih.gov This nuclear enzyme is critical for managing the topological state of DNA during replication, transcription, and chromosome segregation. This compound acts as a topo-II inhibitor, stabilizing the enzyme-DNA cleavage complex. nih.govmdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death in cancer cells. mdpi.com

Studies have shown that the inhibitory activity of this compound against DNA topoisomerase II is significantly stronger than that of well-known topo-II inhibitors like Etoposide (B1684455) and Adriamycin. nih.gov This potent inhibition underscores its potential as a powerful antineoplastic agent.

Table 1: Comparative Inhibitory Activity against DNA Topoisomerase II

| Compound | Relative Inhibitory Strength |

|---|---|

| This compound | Very Strong |

| Etoposide | Strong |

Concurrent with its inhibition of topoisomerase II, this compound directly impacts DNA synthesis. nih.gov By interfering with the function of topo-II, which is essential for relieving torsional stress during DNA unwinding, this compound effectively halts the replication fork progression. nih.govembopress.org Research has demonstrated that this compound strongly inhibits intracellular DNA synthesis, while showing no significant inhibition of RNA and protein synthesis. nih.gov This selective action on DNA replication further contributes to its cytotoxic effects against rapidly proliferating cancer cells.

The culmination of DNA topoisomerase II inhibition and the disruption of DNA synthesis by this compound is the induction of apoptosis, or programmed cell death, in neoplastic cells. scispace.com The accumulation of DNA double-strand breaks and the arrest of the cell cycle are potent signals that trigger the intrinsic apoptotic pathway. This pathway involves the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell. The induction of apoptosis is a crucial hallmark of effective anticancer agents, as it leads to the safe and efficient removal of malignant cells without inducing an inflammatory response.

Strategies and Methodologies in Total Synthesis

Retrosynthetic Analysis of the Woodfordin C Scaffold

Retrosynthetic analysis of this compound involves identifying key disconnections that simplify the complex macrocyclic structure into manageable building blocks. This process works backward from the target molecule to potential precursors. accessscience.comucoz.com For ellagitannins like this compound, major disconnections often involve cleaving ester linkages that connect the galloyl and hexahydroxydiphenoyl (HHDP) units to the glucose core, as well as breaking the biaryl bonds within the HHDP units. thieme-connect.com The macrocyclic nature of this compound, formed by linkages between two ellagitannin monomers, adds another layer of complexity to the retrosynthetic strategy. mdpi.comnih.gov A successful retrosynthetic plan would identify stable and accessible intermediates that can be coupled efficiently and stereoselectively to reconstruct the natural product.

Key Synthetic Transformations and Challenges in Macrocyclization

The synthesis of this compound involves several key transformations, with macrocyclization being a particularly challenging step due to the size and complexity of the ring system. nih.govmdpi.com

Biaryl Coupling Methodologies

The formation of the biaryl linkages within the HHDP units is a critical step in the synthesis of ellagitannins. Various methodologies have been developed for creating these carbon-carbon bonds between aromatic rings. nih.govnih.govrsc.orgorganic-chemistry.org Traditional methods include Ullmann reactions, although modern approaches often utilize transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which offer better control and broader substrate scope. nih.govrsc.orgorganic-chemistry.org Oxidative biaryl coupling is also a relevant strategy in ellagitannin synthesis, mimicking proposed biosynthetic pathways. acs.orgchemrxiv.org The challenge lies in achieving regioselectivity and, importantly, atroposelectivity in the formation of the biaryl axis, as ellagitannins often exist as specific atropisomers. thieme-connect.comacs.orgchemrxiv.org

Stereoselective Syntheses of Tannin Building Blocks

Ellagitannins are rich in stereocenters, particularly on the glucose core and within the HHDP units. ethz.ch The stereoselective synthesis of the individual building blocks, such as the appropriately functionalized glucose derivative and the galloyl/HHDP precursors, is paramount to obtaining the desired stereoisomer of this compound. jst.go.jpacs.orgrsc.org Glycosylation reactions must be highly stereoselective to control the anomeric configuration. jst.go.jp Similarly, the formation of the HHDP unit requires careful control of the stereochemistry at the chiral axis and the carbons bearing the hydroxyl groups. thieme-connect.comacs.org Techniques for stereoselective synthesis, including asymmetric catalysis and the use of chiral auxiliaries, are essential in this regard. ethz.ch

Advanced Carbon-Carbon and Carbon-Oxygen Bond-Forming Reactions

Beyond biaryl coupling, the synthesis of this compound necessitates other advanced bond-forming reactions to assemble the complex structure. This includes the formation of numerous ester linkages (carbon-oxygen bonds) between the phenolic hydroxyl groups of the galloyl and HHDP units and the hydroxyl groups of the glucose core. encyclopedia.pubresearchgate.net Efficient and selective esterification methods are required, especially considering the presence of multiple hydroxyl groups with varying reactivities on the glucose moiety. jst.go.jp Furthermore, carbon-carbon bond formations are crucial for constructing the carbon framework of the building blocks and potentially for macrocyclization strategies that involve C-C bond formation. nih.govmdpi.comsigmaaldrich.comchalmers.senih.gov Modern synthetic methods, including transition-metal-catalyzed couplings and other selective bond-forming reactions, are often employed. nih.govmdpi.comsigmaaldrich.comchalmers.se

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to replicate proposed biosynthetic pathways in the laboratory. scripps.edu For ellagitannins, the biosynthesis is believed to involve the oxidative coupling of galloyl units attached to a glucose core. acs.orgmdpi-res.com Biomimetic approaches to ellagitannin synthesis, including this compound, would therefore focus on achieving controlled oxidative coupling of galloyl esters on a glucose scaffold to form the HHDP units and the macrocyclic structure. acs.orgmdpi-res.com While challenging to control the regioselectivity and stereoselectivity of such oxidative couplings, successful biomimetic strategies can offer elegant and potentially shorter synthetic routes that mirror nature's efficiency. acs.org

Comparison with Synthetic Endeavors of Related Macrocyclic Ellagitannins (e.g., Oenothein B)

This compound is structurally related to Oenothein B, another macrocyclic ellagitannin dimer. mdpi.com Both compounds share a glucose core and contain HHDP and galloyl units, with the key difference lying in the specific linkages and the resulting macrocyclic structure. mdpi.com Synthetic efforts towards Oenothein B have also faced challenges related to biaryl coupling, stereocontrol, and macrocyclization. thieme-connect.com Comparing the synthetic strategies for this compound and Oenothein B can highlight common challenges and successful methodologies in the synthesis of this class of complex natural products. thieme-connect.comacs.org Strategies that have proven effective for Oenothein B, such as specific biaryl coupling conditions or macrocyclization techniques, may be applicable or require modification for the synthesis of this compound, and vice versa. thieme-connect.comacs.org The differences in their structures, particularly the arrangement of the HHDP and galloyl units and the size and nature of the macrocycle, necessitate distinct approaches in certain key steps, such as the macrocyclization strategy and the sequence of functional group introductions. thieme-connect.comacs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results. Related Woodfordin A CID is 16130308. nih.gov |

| Oenothein B | 16129800 nih.govsigmaaldrich.com |

| Tellimagrandin I | Not explicitly found in search results with CID. |

| Strictinin (B1215818) | Not explicitly found in search results with CID. |

| Gallic acid | Not explicitly found in search results with CID. |

| D-glucose | Not explicitly found in search results with CID. |

| Woodfordin A | 16130308 nih.gov |

| Woodfordin D | Not explicitly found in search results with CID. |

| Woodfordin F | Not explicitly found in search results with CID. |

| Woodfordin E | 16130308 (Listed as Woodfordin A in source) mdpi.com |

Detailed Research Findings and Data Tables

While the search results provide a good overview of the synthetic challenges and methodologies for ellagitannins, specific detailed reaction conditions, yields, and characterization data for a total synthesis of this compound were not found within the provided snippets. The information focuses more on the general strategies and challenges within this class of compounds, drawing parallels with the synthesis of related molecules like strictinin and tellimagrandin I. acs.orgacs.orgrsc.orgacs.orgnih.govresearchgate.netrsc.org

However, some data points regarding related syntheses and general concepts can be presented in a table format.

Table 1: Examples of Reported Yields in Related Ellagitannin Synthesis Steps

| Compound Synthesized (or intermediate) | Key Transformation | Reported Yield (%) | Source |

| (-)-Strictinin (Overall) | Multiple steps from D-glucose | 78 | acs.orgacs.orgnih.gov |

| (-)-Strictinin (Intramolecular Aryl-Aryl Coupling) | Oxidative coupling (CuCl2-n-BuNH2) | Quantitative | acs.orgnih.gov |

| Tellimagrandin I (Overall) | Multiple steps | 38 | rsc.org |

| Tellimagrandin I (Oxidative Biaryl Coupling) | Pb(OAc)4-based oxidative coupling | Not specified as a single step yield, but described as completely diastereoselective and regioselective. acs.org | acs.org |

| Penta-O-acetyl-β-D-glucopyranose | Acetylation of D-glucose | 100 | acs.org |

Table 2: Comparison of Macrocyclic Ellagitannin Dimers

| Feature | This compound | Oenothein B |

| Structure Type | Macrocyclic Dimer | Macrocyclic Dimer |

| Plant Source | Woodfordia fruticosa mdpi.comnih.gov | Oenothera erythrosepala, Epilobium spp., Lythrum anceps, Woodfordia fruticosa mdpi.commdpi-res.com |

| Structural Linkages | Contains HHDP and galloyl units linked to a glucose core, forming a macrocycle. mdpi.comnih.gov | Contains HHDP and galloyl units linked to a glucose core, forming a macrocycle. mdpi.commdpi-res.com |

| Biological Activity (Reported in sources) | Significant antitumor activity nih.gov, host-mediated antitumor activity mdpi.com, inhibits DNA topoisomerase II | Marked host-mediated antitumor activity mdpi.comnih.gov, potent and specific inhibitor of poly(ADP-ribose) glycohydrolase glpbio.com, inhibits proliferation of A549 cells glpbio.com, inhibits DNA topoisomerase II |

| PubChem CID | Not readily available. Related Woodfordin A CID: 16130308. nih.gov | 16129800 nih.govsigmaaldrich.com |

These tables provide a structured overview of some quantitative and comparative data points extracted from the search results, relevant to the synthesis and characteristics of this compound and related compounds.

Structure Activity Relationship Sar and Structural Modifications

Correlating Specific Structural Features with Biological Modulatory Effects

Woodfordin C is characterized by its macrocyclic structure, a feature shared with other biologically active ellagitannin oligomers like oenothein B and woodfordin D. nih.govnih.govmdpi.commdpi.com Studies have indicated that the macrocyclic nature of these compounds is associated with enhanced cytotoxic activity compared to their monomeric counterparts. nih.gov For instance, macrocyclic ellagitannin oligomers, including this compound, have shown significantly higher cytotoxic activity against human oral tumor cell lines than monomeric units like gallic acid. nih.gov This suggests that the dimerization and the resulting macrocyclic architecture play a significant role in their biological potency.

This compound has been identified as an inhibitor of deoxyribonucleic acid topoisomerase II. ukzn.ac.zascilit.comacs.orgarabjchem.orgwjpsonline.com This enzymatic inhibition is considered a possible mechanism contributing to its antitumor activity. nih.govacs.org The precise structural elements within the macrocycle responsible for this topoisomerase II inhibition are a key area of investigation in SAR studies. The presence of multiple galloyl and hexahydroxydiphenoyl (HHDP) groups, characteristic of hydrolyzable tannins, are likely contributors to the interaction with biological targets, including enzymes and proteins. mdpi.commdpi.com The specific arrangement and presentation of these phenolic moieties within the macrocyclic framework of this compound are hypothesized to be critical for its inhibitory activity.

Research findings suggest that the efficacy of biological activities among tannins and related polyphenols is significantly dependent on their structure and concentration. mdpi.com The dimeric and macrocyclic structure of this compound provides a distinct spatial arrangement of its constituent phenolic units compared to monomers or linear dimers, which could influence its binding affinity and interaction with biological macromolecules.

Rational Design of Analogs for Mechanistic Probing

The rational design and synthesis of analogs of natural products like this compound are valuable strategies for detailed SAR studies and for probing their mechanisms of action. sioc-journal.cnrsc.orgnih.gov By modifying specific parts of the this compound structure, researchers can investigate how these changes impact its biological activity, such as topoisomerase II inhibition or cytotoxicity.

Although specific detailed studies on the rational design of this compound analogs for mechanistic probing were not extensively detailed in the search results, the general principles of designing analogs of complex natural products apply. This involves targeted modifications to:

The macrocyclic ring size and flexibility: Altering the number of repeating units or introducing linkers could shed light on the optimal conformation required for activity.

The type and position of phenolic groups: Modifying or replacing galloyl and HHDP units, or changing their attachment points to the glucose core, can reveal the importance of specific hydrogen bonding or hydrophobic interactions.

The sugar core: While the glucose core is fundamental to hydrolyzable tannins, modifications to the sugar moiety could influence solubility, stability, and recognition by target molecules.

Synthesized analogs can then be evaluated for their biological activities, such as their potency as topoisomerase II inhibitors or their cytotoxic effects on cancer cell lines. nih.govacs.org Comparing the activities of these modified compounds to that of the parent this compound allows for the correlation of specific structural changes with observed biological effects, thereby building a detailed SAR profile. This approach helps in identifying the key pharmacophores and structural requirements for the desired biological activity.

Impact of Macrocyclic Conformation on Molecular Interactions

The macrocyclic structure of this compound imposes conformational constraints that are distinct from linear molecules of similar molecular weight. colab.wsnih.govmdpi.commdpi.comscience.govucl.ac.uk These constraints can pre-organize the molecule into specific shapes, potentially leading to more potent and selective binding to biological targets. ucl.ac.uk The conformational flexibility, or lack thereof, of a macrocycle significantly influences its ability to interact with proteins, enzymes, and other biomolecules. mdpi.comucl.ac.uknih.govsemanticscholar.org

The limited flexibility of the macrocyclic structure of oenothein B, a related macrocyclic ellagitannin, has been noted in the context of its interaction with bovine serum albumin. mdpi.com Similarly, the conformation of this compound would dictate the presentation of its surface features (hydrophobic patches, hydrogen bond donors/acceptors) to interacting molecules, influencing binding affinity and specificity. Computational studies, such as molecular docking and dynamics simulations, can be employed to model the preferred conformations of this compound and its analogs and to predict their binding modes to target proteins like topoisomerase II. nih.govucl.ac.uknih.gov These studies can provide insights into the specific intermolecular interactions (e.g., hydrogen bonding, pi-pi stacking, van der Waals forces) that are critical for biological activity, further informing SAR and the design of improved compounds.

The interplay between the inherent conformational preferences of the this compound macrocycle and the induced fit upon binding to a biological target is a key aspect influencing its biological activity. Understanding this relationship is essential for the rational design of analogs with optimized interactions and enhanced biological effects.

Advanced Analytical and Computational Methodologies

Quantitative Spectroscopic Analysis (e.g., Quantitative 31P NMR for Functional Group Characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of organic compounds, including complex natural products such as Woodfordin C. While standard 1H and 13C NMR provide extensive information about the carbon-hydrogen framework and different carbon environments, quantitative NMR techniques offer insights into the relative abundance of specific functional groups or components within a molecule or mixture. Quantitative 31P NMR, for instance, is particularly valuable for characterizing hydroxyl and carboxyl groups after derivatization with a phosphorus-containing reagent. This method allows for the quantitative determination of different types of hydroxyl groups (e.g., aliphatic, phenolic) and carboxylic acids present in a sample. researchgate.net This detailed functional group analysis is crucial for confirming the complex structure of ellagitannins like this compound and understanding their chemical properties. The technique involves in situ labeling of labile hydrogen groups with a phosphorus reagent, followed by 31P NMR analysis to obtain a specific fingerprint and determine sample purity. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Profiling

Mass Spectrometry (MS), especially high-resolution techniques coupled with chromatography (e.g., UPLC-PDA-ESI-MS/MS), plays a vital role in the analysis of complex mixtures containing this compound, such as plant extracts. researchgate.netdntb.gov.ua High-resolution MS provides accurate mass measurements, which are essential for determining the elemental composition of this compound and its potential metabolites. Metabolite profiling using MS allows for the comprehensive analysis of small molecules within a biological system or extract. nih.govmdpi.com This can help identify this compound in biological samples and potentially detect its transformation products or related compounds. The coupling of MS with separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) enables the separation of complex mixtures before analysis, providing detailed information about each component. nih.govmdpi.com This is particularly useful for analyzing polyphenolic compounds, including tannins, which can be identified and quantified using such methods. researchgate.netdntb.gov.ua

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable for studying the behavior of molecules like this compound at a theoretical level, complementing experimental findings. amazon.comresearchgate.netlibretexts.org These methods allow researchers to explore molecular structures, predict properties, and simulate interactions. amazon.comresearchgate.netlibretexts.org

Conformational Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior and conformational flexibility of molecules. mpg.deuiuc.edumdpi.com For a large and flexible molecule like this compound, MD simulations can provide insights into its preferred conformations in solution or in different environments. These simulations explore the various possible shapes a molecule can adopt and the transitions between these shapes. mpg.deh-its.org Understanding the conformational dynamics of this compound is important because the molecule's 3D structure influences its biological activity and interactions with other molecules. mpg.de Techniques like accelerated molecular dynamics can be employed to sample a wider range of conformational space, overcoming energy barriers that might limit sampling in conventional simulations. uiuc.edufrontiersin.org

Ligand-Protein Docking for Target Identification

Ligand-protein docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a protein target. galaxyproject.orgyoutube.comhubspotusercontent-na1.net This method aims to determine the optimal binding pose and estimate the binding affinity. galaxyproject.orghubspotusercontent-na1.net For this compound, which has shown various biological activities, docking simulations can help identify potential protein targets and understand the molecular basis of its interactions. scispace.com By simulating the binding process, researchers can gain insights into the specific amino acid residues involved in the interaction and the types of forces that stabilize the complex. galaxyproject.orgnih.gov This information is valuable for understanding the mechanism of action of this compound and can guide further experimental studies. The inclusion of water molecules in docking simulations can improve the accuracy of predictions. nih.gov

Future Perspectives in Woodfordin C Research

Unexplored Mechanistic Pathways of Biological Action

While Woodfordin C has demonstrated potent biological activities, the precise molecular mechanisms underlying many of these effects remain to be fully elucidated. Current research indicates that this compound can directly inhibit DNA topoisomerase II, an enzyme crucial for DNA replication, which contributes to its antitumor activity. nih.govresearchgate.netmdpi.com This inhibition is reported to be stronger than that of clinically used drugs like etoposide (B1684455) and adriamycin in molar concentrations. nih.govmdpi.com this compound has also been shown to inhibit intracellular DNA synthesis without significantly affecting RNA and protein synthesis. nih.gov

However, Woodfordia fruticosa extracts containing this compound have also shown other activities, such as stimulating immune responses like interleukin-1 (IL-1) production in macrophages, which indirectly suppresses tumor growth. This suggests that this compound, or potentially other co-occurring compounds or metabolites, may act through multiple pathways. Future research needs to delve deeper into these unexplored mechanisms, potentially employing advanced techniques such as proteomics, metabolomics, and transcriptomics to identify all direct and indirect targets of this compound within biological systems. Understanding the complete spectrum of its molecular interactions will be crucial for fully realizing its therapeutic potential and identifying potential synergistic effects with other compounds.

Novel Synthetic Routes and Analog Development

The complex macrocyclic structure of this compound presents significant challenges for total synthesis, including stereochemical control at its 18 chiral centers and managing polymerization during esterification. Traditional extraction methods from natural sources, while yielding the compound, can face challenges in terms of yield optimization and costly purification steps to achieve high purity.

Developing novel and efficient synthetic routes for this compound is a critical area for future research. This would not only ensure a sustainable supply of the compound, independent of plant sourcing, but also facilitate the creation of structural analogs. researchgate.netrsc.org Analog development is essential for structure-activity relationship (SAR) studies, which can help identify the key structural features responsible for its biological activities and potentially lead to the discovery of more potent or selective derivatives with improved pharmacological properties and reduced potential liabilities. ijpsonline.comijpsonline.com Biotechnological production methods also offer a promising avenue to explore for industrial-scale production challenges, focusing on yield optimization and solvent recovery systems.

Integration with Systems Biology Approaches

To gain a comprehensive understanding of this compound's effects, integrating systems biology approaches is essential. This involves studying the compound's interactions within the complex network of biological molecules and pathways rather than focusing on isolated targets. researchgate.netresearchgate.netnih.gov By utilizing techniques such as high-throughput screening, network analysis, and computational modeling, researchers can map the global impact of this compound on cellular processes.

Systems biology can help to:

Identify off-target effects that might contribute to observed biological activities or potential side effects.

Uncover synergistic interactions with other compounds, either from the natural source or in combination therapies.

Predict the efficacy and potential outcomes of this compound treatment in different biological contexts or disease states.

This holistic approach will provide a more complete picture of this compound's biological profile and guide its development as a therapeutic agent.

Applications in Chemical Biology Research

This compound's unique structure and demonstrated biological activities make it a valuable tool for chemical biology research. Its ability to inhibit DNA topoisomerase II, for instance, makes it a potential probe for studying DNA replication and repair mechanisms. nih.govresearchgate.netmdpi.com

Future applications in chemical biology could include:

Using this compound as a lead compound for developing new inhibitors of DNA topoisomerase II with potentially different selectivity profiles. psu.edu

Employing labeled this compound to track its distribution and interaction with cellular targets in real-time.

Utilizing its structural scaffold for the design of novel chemical probes to investigate other biological pathways.

Exploring its potential in developing new antimicrobial strategies, given its reported effects against various bacterial strains.

By leveraging this compound in chemical biology studies, researchers can not only deepen our understanding of fundamental biological processes but also pave the way for the development of new therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.